The Chemical Architecture of ADDA: A Technical Guide for Researchers
The Chemical Architecture of ADDA: A Technical Guide for Researchers
(3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) , commonly known as ADDA, is a unique and crucial non-proteinogenic β-amino acid. It is a hallmark component of a class of potent hepatotoxins, including microcystins and nodularins, which are produced by cyanobacteria. The singular structure of ADDA is indispensable for the biological activity of these toxins, making it a subject of significant interest in the fields of toxicology, pharmacology, and drug development. This guide provides an in-depth overview of the chemical structure of ADDA, its physicochemical properties, experimental protocols for its synthesis and isolation, and its role in biological signaling pathways.
Core Chemical Structure
ADDA is a C20 amino acid characterized by a complex arrangement of chiral centers, conjugated double bonds, and various functional groups. Its systematic IUPAC name is (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid. The molecule features a ten-carbon backbone with a phenyl group at one terminus and a carboxylic acid group at the other. Key structural features include an amino group at the C3 position, a methoxy group at C9, and methyl groups at the C2, C6, and C8 positions. The conjugated diene system at C4 and C6 is crucial for its biological activity.
Caption: Chemical structure of ADDA.
Quantitative Data
A summary of the key physicochemical properties of ADDA is presented in the table below. It is important to note that as a non-standard amino acid, comprehensive experimental data for properties like pKa, pI, and solubility are not as readily available as for the 20 proteinogenic amino acids.
| Property | Value |
| Molecular Formula | C₂₀H₂₉NO₃ |
| Molecular Weight | 331.45 g/mol |
| IUPAC Name | (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid |
| Appearance | Crystalline solid |
| Solubility | Soluble in water, slightly soluble in alcohol, and insoluble in nonpolar organic solvents. |
| Melting Point | Decomposes on heating, making a precise melting point difficult to determine using standard techniques.[1] |
| pKa (α-COOH) | Estimated to be in the range of typical amino acid α-carboxyl groups (~2.3). |
| pKa (α-NH₃⁺) | Estimated to be in the range of typical amino acid α-amino groups (~9.6). |
| Isoelectric Point (pI) | Estimated to be near neutral pH, similar to other amino acids with non-ionizable side chains. |
| ¹H NMR | Characteristic signals for vinyl, methoxy, methyl, and phenyl protons are observed. Specific shifts are dependent on the solvent used. |
| ¹³C NMR | Resonances corresponding to the carboxylic acid, diene, phenyl ring, and aliphatic carbons are present. |
Experimental Protocols
Total Synthesis of ADDA
The total synthesis of ADDA is a complex multi-step process that requires careful control of stereochemistry. Several synthetic routes have been reported in the literature. A generalized workflow is presented below, often involving the coupling of two chiral fragments.
Caption: Generalized workflow for the total synthesis of ADDA.
A detailed experimental protocol for the stereocontrolled synthesis of ADDA often utilizes chiral auxiliaries to establish the correct stereocenters. For instance, one approach involves the use of a (4R,5S)-4-methyl-5-phenyloxazolidin-2-one as a chiral template to construct the 8S and 9S chiral centers, while the 2S and 3S centers are derived from D-aspartic acid.[2][3] The synthesis involves multiple steps of protection, coupling, and deprotection to yield the final ADDA molecule.
Isolation of ADDA from Microcystins
ADDA can be isolated from microcystins through enzymatic or chemical hydrolysis. A common method involves the use of bacterial enzymes that can degrade the cyclic peptide structure of microcystins, releasing ADDA as one of the products.
Methodology:
-
Culturing of Microcystin-degrading Bacteria: A bacterial strain capable of degrading microcystins, such as Sphingomonas sp., is cultured in an appropriate medium.
-
Cell Lysis and Enzyme Extraction: The bacterial cells are harvested and lysed to release the enzymes responsible for microcystin degradation.
-
Enzymatic Hydrolysis of Microcystin: The extracted enzymes are incubated with a purified sample of a microcystin variant (e.g., microcystin-LR). The reaction proceeds through the linearization of the cyclic peptide followed by further cleavage to release smaller peptide fragments and ADDA.[4]
-
Purification of ADDA: The resulting hydrolysate is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate and purify the ADDA from other components of the reaction mixture.
-
Structural Characterization: The identity and purity of the isolated ADDA are confirmed using analytical techniques like mass spectrometry and NMR spectroscopy.
Signaling Pathway and Mechanism of Action
ADDA is a critical component for the toxicity of microcystins, which are potent inhibitors of eukaryotic protein phosphatases 1 (PP1) and 2A (PP2A). These enzymes play crucial roles in a multitude of cellular processes, and their inhibition leads to hyperphosphorylation of numerous proteins, disrupting cellular function and leading to apoptosis and necrosis, particularly in hepatocytes.
The ADDA side chain of microcystin plays a key role in the interaction with the active site of the protein phosphatases. It is understood that the hydrophobic nature of the ADDA side chain contributes significantly to the binding affinity. The conjugated diene system within ADDA is also thought to be important for this interaction. The inhibition is a two-step process, starting with a rapid, reversible binding, followed by a slower, covalent interaction with a cysteine residue in the catalytic subunit of the phosphatase.
Caption: Inhibition of protein phosphatases by microcystin-LR.
Protein Phosphatase Inhibition Assay
A common method to assess the biological activity of microcystins, and by extension the importance of the ADDA moiety, is the protein phosphatase inhibition assay. A colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate is frequently employed.
Protocol Overview:
-
Reagent Preparation:
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) with appropriate pH and cofactors (e.g., MnCl₂) is prepared.
-
Enzyme Solution: A purified preparation of protein phosphatase 1 or 2A is diluted in the assay buffer.
-
Substrate Solution: p-Nitrophenyl phosphate (pNPP) is dissolved in the assay buffer.
-
Inhibitor Solution: A series of dilutions of the microcystin-containing sample (or purified ADDA-containing compound) are prepared.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the enzyme solution.
-
Add the inhibitor solution at various concentrations to the respective wells. A control well with no inhibitor is also prepared.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate at a controlled temperature for a specific time.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
-
Data Analysis:
-
The dephosphorylation of pNPP by the phosphatase results in the formation of p-nitrophenol, which has a yellow color and can be quantified by measuring the absorbance at 405 nm.
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
This in-depth guide provides a comprehensive overview of the chemical structure of ADDA, its properties, and its significance in biological systems. The provided experimental frameworks and pathway diagrams serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. 3hbiomedical.com [3hbiomedical.com]
- 4. Stereocontrolled synthesis of (2S, 3S, 8S, 9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4E,6E-dienoic acid (ADDA), the characteristic amino acid of microcystins and nodularin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
